Senda-chrome AL
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senda-chrome AL involves the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the chroman core through a series of condensation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Senda-chrome AL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution reagents: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Senda-chrome AL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the colorimetric determination of aluminum, aiding in the analysis of various samples.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in detecting and quantifying aluminum in biological samples.
Medicine: Research into potential therapeutic applications is ongoing, exploring its use in drug development and diagnostic tools.
Industry: This compound is employed in industrial processes that require precise aluminum quantification, such as in water treatment and manufacturing .
Mechanism of Action
The mechanism of action of Senda-chrome AL involves its interaction with aluminum ions. The compound forms a complex with aluminum, resulting in a color change that can be measured colorimetrically. This interaction is highly specific, allowing for accurate determination of aluminum concentrations in various samples .
Comparison with Similar Compounds
Similar Compounds
Chromazurol S: Another reagent used for aluminum determination, but with different sensitivity and specificity.
Eriochrome Cyanine R: Similar in function but varies in its chemical structure and reaction conditions.
Aluminon: A traditional reagent for aluminum detection, less sensitive compared to Senda-chrome AL
Uniqueness
This compound stands out due to its high sensitivity and specificity for aluminum detection. Its unique chemical structure allows for more accurate and reliable measurements, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
5-[(1E)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8(9-2-4-13(17)11(6-9)15(19)20)10-3-5-14(18)12(7-10)16(21)22/h2-7,17H,1H3,(H,19,20)(H,21,22)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUNJUHSRLTITI-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C=CC(=O)C(=C1)C(=O)O)/C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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